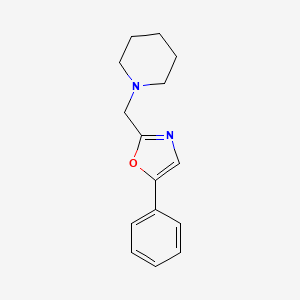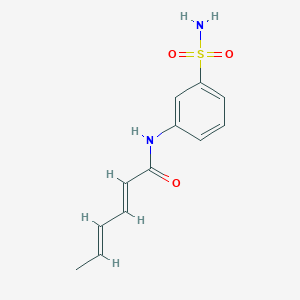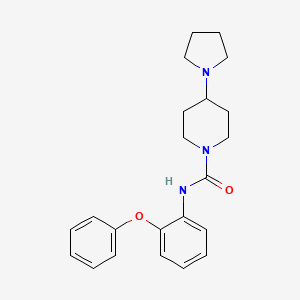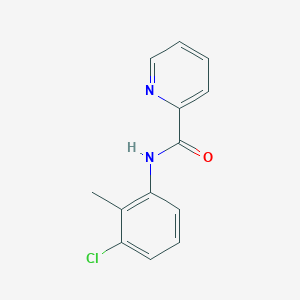
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PPOP, and has been synthesized using various methods.
作用機序
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP interacts with ion channels in the brain, which results in its anticonvulsant properties. Additionally, PPOP has been found to inhibit the production of inflammatory cytokines, which is responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects
PPOP has been found to have various biochemical and physiological effects. One study found that PPOP could increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons in the brain. Another study found that PPOP could decrease the levels of inflammatory cytokines, which are responsible for inflammation in the body.
実験室実験の利点と制限
One advantage of using PPOP in lab experiments is that it has been found to have low toxicity levels. However, one limitation is that PPOP has not been extensively studied, and its long-term effects are not fully understood.
将来の方向性
There are several future directions for research on PPOP. One direction is to study the long-term effects of PPOP on the body. Another direction is to investigate the potential of PPOP as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing PPOP.
Conclusion
In conclusion, PPOP is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have anticonvulsant and anti-inflammatory properties. PPOP interacts with ion channels in the brain and inhibits the production of inflammatory cytokines. While PPOP has low toxicity levels, its long-term effects are not fully understood. Future research could focus on studying the long-term effects of PPOP and investigating its potential as a therapeutic agent for other diseases.
合成法
PPOP can be synthesized using various methods, including the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromoacetophenone, followed by cyclization with potassium carbonate. Another method involves the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromobenzaldehyde, followed by cyclization with potassium carbonate.
科学的研究の応用
PPOP has been the subject of scientific research due to its potential therapeutic applications. One study found that PPOP has anticonvulsant properties and could potentially be used to treat epilepsy. Another study found that PPOP has anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
特性
IUPAC Name |
5-phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-13(8-4-1)14-11-16-15(18-14)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPIMKCSKXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)


![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)